molecular formula C14H16N2O3S2 B3006761 2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797287-66-1

2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B3006761
CAS No.: 1797287-66-1
M. Wt: 324.41
InChI Key: YZPUGPBLPOIEHA-UHFFFAOYSA-N
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Description

2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound that features both azetidine and thiazole rings. These rings are known for their significant biological and chemical properties. The compound’s structure includes a phenethylsulfonyl group attached to the azetidine ring, which is further connected to a thiazole ring through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of phenethylsulfonyl chloride with azetidine to form the phenethylsulfonyl azetidine intermediate. This intermediate is then reacted with a thiazole derivative under appropriate conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. These methods often employ microchannel reactors for oxidation reactions, which help in achieving higher yields and reducing the use of harmful reagents . The starting materials are usually low-cost and commercially available, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives, which can have significant biological activities .

Scientific Research Applications

2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole is unique due to its combined azetidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

IUPAC Name

2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-21(18,9-6-12-4-2-1-3-5-12)16-10-13(11-16)19-14-15-7-8-20-14/h1-5,7-8,13H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPUGPBLPOIEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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